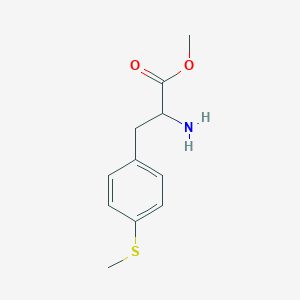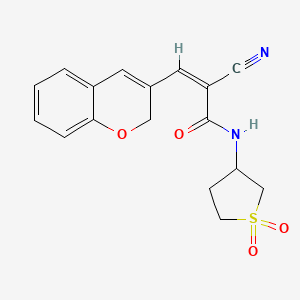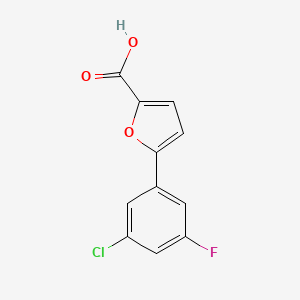
4-(1H-pyrazol-4-yl)butan-2-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrazol-4-yl)butan-2-aminedihydrochloride is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)butan-2-aminedihydrochloride typically involves the reaction of pyrazole derivatives with appropriate amine precursors. One common method includes the condensation of pyrazole-4-carbaldehydes with amines in the presence of catalysts such as chloro(trimethyl)silane and pyridine . The reaction is usually carried out at elevated temperatures (around 90°C) under ambient air conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-pyrazol-4-yl)butan-2-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole ketones, while reduction may produce pyrazole alcohols.
Aplicaciones Científicas De Investigación
4-(1H-pyrazol-4-yl)butan-2-aminedihydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1H-pyrazol-4-yl)butan-2-aminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrazol-4-yl)-1H-benzimidazoles: These compounds share the pyrazole core and exhibit similar biological activities.
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: Another pyrazole derivative with potential therapeutic applications.
Uniqueness
4-(1H-pyrazol-4-yl)butan-2-aminedihydrochloride is unique due to its specific structure, which combines the pyrazole ring with a butan-2-amine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Propiedades
Fórmula molecular |
C7H15Cl2N3 |
|---|---|
Peso molecular |
212.12 g/mol |
Nombre IUPAC |
4-(1H-pyrazol-4-yl)butan-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6(8)2-3-7-4-9-10-5-7;;/h4-6H,2-3,8H2,1H3,(H,9,10);2*1H |
Clave InChI |
FSHXIHNEDVUJGX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CNN=C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)


![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)




![(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol](/img/structure/B13581320.png)

![tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate](/img/structure/B13581328.png)



